1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole chemical properties
1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it serves as a versatile scaffold in a multitude of approved therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity medication rimonabant.[1][3] The introduction of specific functional groups onto the pyrazole ring is a critical strategy for modulating the physicochemical and biological properties of these molecules.[4]
The incorporation of a difluoromethyl (-CHF2) group, in particular, has gained significant traction in drug discovery.[5] This group can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and modulate lipophilicity and pKa, often leading to improved pharmacokinetic profiles.[5] Simultaneously, the nitro (-NO2) group is a powerful electron-withdrawing group that can serve as a key pharmacophore or as a synthetic handle for further derivatization, for instance, through reduction to an amino group.[6]
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed characterization protocols for the novel compound 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole . This document is intended for researchers and professionals in drug development, offering a predictive yet robust framework based on established chemical principles and data from closely related structural analogs.
Molecular Structure and Physicochemical Properties
The structure of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole combines the stable pyrazole core with three key functional groups that dictate its chemical behavior.
Caption: Molecular structure of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole.
Predicted Physicochemical Data
While experimental data for this specific molecule is not widely published, we can extrapolate key properties based on its constituent parts and data from similar compounds, such as 1-(2,2-Difluoroethyl)-5-methyl-3-nitro-1H-pyrazole and 5-methyl-3-nitro-1H-pyrazole.[7][8]
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₅H₅F₂N₃O₂ | Based on structure |
| Molecular Weight | 177.11 g/mol | Calculated from formula |
| Appearance | Pale yellow solid or oil | Nitroaromatic compounds are often colored; fluorination can lower the melting point.[9] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile), moderately soluble in alcohols (Ethanol, Methanol), and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water. | The pyrazole core and nitro group contribute polarity, while the difluoromethyl and methyl groups add lipophilicity.[10] |
| XLogP3 | ~1.0 - 1.5 | Estimated based on analogs like 1-(2,2-Difluoroethyl)-5-methyl-3-nitro-1H-pyrazole (LogP 1.36).[7] |
| Topological Polar Surface Area (TPSA) | ~74 Ų | Calculated based on the nitro group and pyrazole nitrogens, similar to related structures.[7][11] |
| Hydrogen Bond Donors | 0 | The pyrazole N1-H is substituted. |
| Hydrogen Bond Acceptors | 4 | Two oxygens of the nitro group and the two pyrazole nitrogens.[7] |
Proposed Synthetic Pathway
The most logical and efficient synthesis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole involves the regioselective nitration of its direct precursor, 1-(difluoromethyl)-5-methyl-1H-pyrazole. This precursor can be synthesized on a gram scale via the difluoromethylation of 3(5)-methylpyrazole.[5]
Caption: Proposed workflow for the synthesis and characterization of the target compound.[12]
Detailed Experimental Protocol: Nitration
This protocol is adapted from standard procedures for pyrazole nitration.[12]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 5 equivalents).
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Causality: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration, side reactions, and degradation of the starting material.
-
-
Precursor Addition: Slowly add 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) dropwise to the cold sulfuric acid while stirring. Ensure the internal temperature does not exceed 10 °C.
-
Nitrating Agent: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, >90%, 1.1 eq) to concentrated sulfuric acid (1 eq) in the dropping funnel.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Causality: The product is less soluble in water than in concentrated acid. This step neutralizes the strong acid and facilitates product isolation.
-
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure title compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following methods are standard for this class of molecule.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information.[12]
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¹H NMR: Expected signals would include:
-
A singlet for the methyl group (C₅-CH₃) around δ 2.4-2.6 ppm.
-
A singlet for the proton on the pyrazole ring (C₄-H) around δ 7.0-7.5 ppm. The strong electron-withdrawing effect of the adjacent nitro group will shift this proton downfield.
-
A characteristic triplet for the difluoromethyl proton (N₁-CHF₂) around δ 7.8-8.4 ppm, with a large coupling constant (²J H-F ≈ 55-60 Hz) due to coupling with the two fluorine atoms.[5][14]
-
-
¹³C NMR: Key signals would confirm the carbon backbone:
-
Methyl carbon (C₅-CH₃) at δ 10-15 ppm.
-
Difluoromethyl carbon (N₁-CHF₂) as a triplet around δ 110-115 ppm due to C-F coupling (¹J C-F ≈ 240-255 Hz).[5]
-
Pyrazole ring carbons (C₄, C₅, and the nitro-substituted C₃) with distinct chemical shifts reflecting their electronic environment.
-
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, with a chemical shift around δ -90 to -95 ppm, coupled to the single proton of the difluoromethyl group (²J F-H ≈ 55-60 Hz).[5]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): The measured m/z for the [M+H]⁺ ion should match the calculated value for C₅H₆F₂N₃O₂⁺ (178.0422) within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental composition.[14]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
Characteristic Absorptions:
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[12]
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C-F stretching bands for the difluoromethyl group, typically in the 1100-1200 cm⁻¹ region.
-
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for assessing the purity of the final compound.[15]
| Parameter | Recommended Value | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for small organic molecules.[15] |
| Mobile Phase | Acetonitrile:Water gradient | Provides good separation for compounds of moderate polarity.[15] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[15] |
| Detection | UV at ~275 nm | Nitropyrazoles typically exhibit strong absorbance in this region.[15] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[15] |
Self-Validating System: The purity should be ≥95% by peak area for use in research applications. The identity of the peak can be confirmed by collecting the fraction and analyzing it via MS.
Chemical Reactivity and Potential Applications
The functional groups of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole endow it with specific reactivity and suggest potential applications.
Key Reactions: Nitro Group Reduction
The nitro group is a versatile synthetic handle, most commonly undergoing reduction to an amine. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonylation, or diazotization.
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